N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)cyclopent-3-ene-1-carboxamide
Description
N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)cyclopent-3-ene-1-carboxamide is a complex organic compound with a unique structure that includes a benzoxazole ring fused with a cyclopentene ring
Properties
Molecular Formula |
C13H16N2O2 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)cyclopent-3-ene-1-carboxamide |
InChI |
InChI=1S/C13H16N2O2/c16-12(9-5-1-2-6-9)14-13-10-7-3-4-8-11(10)15-17-13/h1-2,9H,3-8H2,(H,14,16) |
InChI Key |
VVMNWSQPDLQEBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NOC(=C2C1)NC(=O)C3CC=CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)cyclopent-3-ene-1-carboxamide typically involves the following steps:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclopentene Ring: This step involves the reaction of the benzoxazole intermediate with cyclopentene derivatives under controlled conditions.
Amidation Reaction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)cyclopent-3-ene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be conducted using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with simplified structures.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)cyclopent-3-ene-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)cyclopent-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanol
- 2-Fluoro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide
Uniqueness
N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)cyclopent-3-ene-1-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzoxazole ring with a cyclopentene ring and a carboxamide group makes it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
